![molecular formula C48H30F18Ni B6291275 Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95% CAS No. 2413906-36-0](/img/structure/B6291275.png)

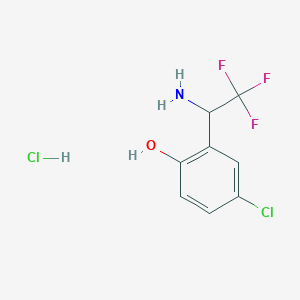

Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 4,4’-bis(trifluoromethyl)stilbene, involves the Wittig reaction of I with 4-trifluoromethylbenzyl-triphenylphosphonium chloride (VI) . A modification of the Grignard synthesis of 4-trifluoromethylbenzaldehyde and 1-(4-trifluoromethylphenyl)ethanol, suitable for large-scale preparation, is reported .Chemical Reactions Analysis

The preparation of related compounds involves several reaction sequences, including the Wittig reaction, a modified Willgerodt synthesis, and a modified Grignard synthesis . These reactions represent new approaches to the preparation of these compounds .Mechanism of Action

Target of Action

The primary target of Ni(4-CF3stb)3, also known as Tris[4,4’-bis(trifluoromethyl)stilbene]-nickel(0), 95%, is to catalyze organic transformations . This compound is a 16-electron Ni(0) complex bearing trans-stilbene derivative ligands .

Mode of Action

Ni(4-CF3stb)3 interacts with its targets by displaying a high degree of stability toward oxidation in the solid state . The steric hindrance of the substituents at the para position of the stilbene unit has a remarkable effect on temperature, oxidation, and degradation in solution .

Biochemical Pathways

The compound plays a crucial role in enabling new catalytic activation modes . It is involved in a variety of Ni-catalyzed transformations . One such process is the Ni-catalyzed SHOP (Shell Higher Olefin Process), which enables the oligomerization of ethylene to obtain higher-molecular-weight α-olefins .

Pharmacokinetics

It is known that the compound presents faster kinetic profiles and a broader scope as a ni(0) source .

Result of Action

The result of Ni(4-CF3stb)3’s action is the facilitation of a variety of relevant Ni-catalyzed transformations . It outperforms the previously described Ni(4-CF3stb)3 in these transformations .

Action Environment

The action of Ni(4-CF3stb)3 is influenced by environmental factors such as air, temperature, and the bench . It is a long-term air-, bench-, and temperature-stable Ni(0) complex .

properties

IUPAC Name |

nickel;1-(trifluoromethyl)-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H;/b3*2-1+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIHPQSDZTTLO-VRBCMZOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30F18Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

2, min. 95%](/img/structure/B6291215.png)

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)

![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)